molecular formula C18H20Cl2N2O3S B4935813 N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4935813
M. Wt: 415.3 g/mol
InChI Key: NMJNCFDWVHKMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of biochemical and physiological effects.

Mechanism of Action

N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, this compound 41-2272 is able to produce its various physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has a range of biochemical and physiological effects, including vasodilation, platelet inhibition, and smooth muscle relaxation. These effects are mediated through the increased production of cGMP, which leads to the activation of various downstream signaling pathways. This compound 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its specificity for sGC stimulation, which allows for more targeted effects compared to other compounds that may have more broad effects. However, one limitation of this compound 41-2272 is its relatively short half-life, which may require frequent dosing in certain experimental settings.

Future Directions

There are several potential future directions for research on N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is in the development of more potent and long-lasting sGC stimulators, which may have greater therapeutic potential. Another area of interest is in the combination of sGC stimulators with other drugs, such as PDE5 inhibitors, to produce synergistic effects. Finally, there is also interest in exploring the potential use of sGC stimulators in the treatment of other diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves the reaction of sec-butylamine with 3,5-dichlorophenyl isocyanate, followed by reaction with phenylsulfonyl chloride and glycine. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N~1~-(sec-butyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the treatment of cardiovascular diseases, as sGC stimulators have been shown to have vasodilatory effects and improve cardiac function. This compound 41-2272 has also been studied for its potential use in the treatment of pulmonary hypertension, as well as in the regulation of blood glucose levels in diabetes.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-3-13(2)21-18(23)12-22(16-10-14(19)9-15(20)11-16)26(24,25)17-7-5-4-6-8-17/h4-11,13H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNCFDWVHKMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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